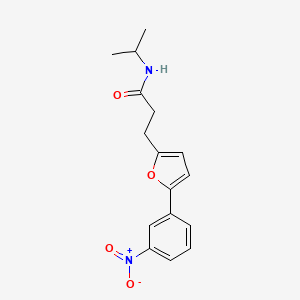

N-Isopropyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide

Description

N-Isopropyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide (molecular formula: C₁₆H₁₈N₂O₄; molecular weight: 302.33 g/mol) is a synthetic organic compound characterized by a furan ring substituted with a 3-nitrophenyl group at the 5-position and a propanamide chain bearing an isopropyl group at the nitrogen atom .

Properties

CAS No. |

853330-19-5 |

|---|---|

Molecular Formula |

C16H18N2O4 |

Molecular Weight |

302.32 g/mol |

IUPAC Name |

3-[5-(3-nitrophenyl)furan-2-yl]-N-propan-2-ylpropanamide |

InChI |

InChI=1S/C16H18N2O4/c1-11(2)17-16(19)9-7-14-6-8-15(22-14)12-4-3-5-13(10-12)18(20)21/h3-6,8,10-11H,7,9H2,1-2H3,(H,17,19) |

InChI Key |

QKOTXECLPFPLLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)CCC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Nitration: The furan ring is then nitrated using a nitrating agent such as nitric acid or a nitrating mixture.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Potassium permanganate or chromium trioxide.

Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like alkyl halides.

Major Products

Reduction: Formation of amine derivatives.

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Substitution: Formation of halogenated or alkylated furan derivatives.

Scientific Research Applications

N-Isopropyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Isopropyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring can also participate in electron transfer reactions, affecting cellular redox states .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Biological Activity

N-Isopropyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 356.38 g/mol. The compound features a furan ring, a nitrophenyl group, and an isopropyl substituent, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O4 |

| Molecular Weight | 356.38 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the furan ring : Achieved through cyclization reactions involving appropriate precursors.

- Nitration : Introduction of the nitro group onto the phenyl ring using nitrating agents such as nitric acid.

- Amide formation : Reaction of the furan derivative with isopropylamine and propanoyl chloride to yield the final product.

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

- Anticancer Activity : Preliminary studies have shown that derivatives of furan-containing compounds can induce apoptosis in various cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer). The presence of the nitro group is crucial for enhancing cytotoxicity against these cell lines .

- Antimicrobial Properties : Some studies suggest that compounds with nitrophenyl groups exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

The mechanism by which this compound exerts its biological effects likely involves:

- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in cancer progression or bacterial metabolism.

- Cell Cycle Arrest : Flow cytometry analyses have indicated that related compounds can cause cell cycle arrest at the G1 phase, leading to increased apoptosis through activation of caspases .

Case Studies

- Anticancer Efficacy : A study evaluating the cytotoxic effects of various furan derivatives found that those containing nitro groups had IC50 values in the micromolar range against MCF-7 cells, indicating significant potential for development as anticancer agents .

- Antimicrobial Testing : A comparative analysis showed that nitrophenyl-substituted compounds displayed notable antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics against certain strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.